molecular formula C24H33N5O2 B14101234 9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14101234
M. Wt: 423.6 g/mol
InChI Key: UZHBYVFOIXWXQW-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the class of purino[7,8-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a purine and pyrimidine fused ring system, which is often associated with significant pharmacological properties.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, particularly in cancer research due to its structural similarity to known anticancer agents.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds include other purino[7,8-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H33N5O2/c1-4-6-7-8-9-15-29-22(30)20-21(26(3)24(29)31)25-23-27(16-10-17-28(20)23)19-13-11-18(5-2)12-14-19/h11-14H,4-10,15-17H2,1-3H3

InChI Key

UZHBYVFOIXWXQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)CC)N(C1=O)C

Origin of Product

United States

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